2-Morpholinoacetimidamide
Overview
Description
4-Morpholineethanimidamide, also known as MEA, is a chemical compound that has gained significant attention over the years due to its unique properties and potential applications in various fields of research and industry. It is also known by other synonyms such as 2-Morpholinoacetimidamide, 2-morpholinoacetamidine, 2-morpholin-4-ylethanimidamide, and 2- (morpholin-4-yl)ethanimidamide .
Scientific Research Applications
Gene Function Studies
Morpholino oligos, including compounds related to 4-Morpholineethanimidamide, have been instrumental in inhibiting gene function in various model organisms, such as zebrafish and mice. These studies have highlighted morpholinos as effective tools for gene knockdown, enabling researchers to study gene function rapidly and with relative simplicity (Heasman, 2002). Additionally, the use of cell-penetrating peptides (CPP) conjugated with morpholinos has shown great promise in vivo for delivering these oligos into cells, thereby enhancing their utility in functional genomic studies (Moulton, 2013).
Antimicrobial Activity
4-(Phenylsulfonyl) morpholine has demonstrated antimicrobial properties, especially when combined with other antibiotics to enhance their efficacy against multi-resistant strains of bacteria. This compound's modulating activity highlights its potential for addressing antibiotic resistance (Oliveira et al., 2015).
Cellular Imaging
Morpholine derivatives, such as 4-morpholinoscriptaid (4MS), have been used in fluorescence microscopy studies for cellular imaging. This application underscores the versatility of morpholine compounds in facilitating the study of cellular processes and the distribution of molecules within cells (Fleming et al., 2015).
Drug Discovery and Development
Morpholine and its derivatives have been identified as privileged scaffolds in medicinal chemistry, contributing to the development of bioactive molecules with a wide range of pharmacological activities. The structural versatility and favorable physicochemical properties of morpholine compounds have made them integral components in the design and optimization of new therapeutic agents (Kourounakis et al., 2020). Furthermore, the discovery of non-nitrogen containing morpholine isosteres has opened new avenues in drug design, particularly in the development of inhibitors for the PI3K-AKT-mTOR pathway, showcasing the continued innovation in utilizing morpholine structures for therapeutic purposes (Hobbs et al., 2019).
Properties
IUPAC Name |
2-morpholin-4-ylethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(8)5-9-1-3-10-4-2-9/h1-5H2,(H3,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGISVNCCRKCKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.